2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one
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Overview
Description
2-(4-Fluorophenethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the reaction of 4-fluorophenethylamine with salicylaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized to form the benzoxazine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the phenethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(4-Fluorophenethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activities, including anticancer and antioxidant properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and resins.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenethylamine: A precursor in the synthesis of the compound.
Benzoxazine Derivatives: Other compounds in the benzoxazine family with similar structures but different substituents.
Uniqueness
2-(4-Fluorophenethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to the presence of the fluorophenethyl group, which imparts specific chemical and biological properties. This makes it distinct from other benzoxazine derivatives and valuable for targeted applications .
Properties
Molecular Formula |
C16H14FNO2 |
---|---|
Molecular Weight |
271.29 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C16H14FNO2/c17-12-8-5-11(6-9-12)7-10-15-18-16(19)13-3-1-2-4-14(13)20-15/h1-6,8-9,15H,7,10H2,(H,18,19) |
InChI Key |
QVZIDXMMIHFUTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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